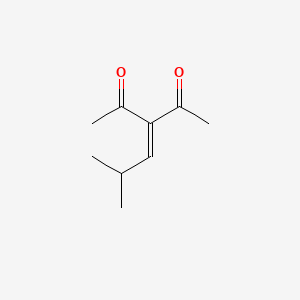
3-(2-Methylpropylidene)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropylidene)pentane-2,4-dione is an organic compound with the molecular formula C9H14O2. It is a derivative of pentane-2,4-dione, where the hydrogen at the third carbon is replaced by a 2-methylpropylidene group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylidene)pentane-2,4-dione typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from pentane-2,4-dione, followed by alkylation with 2-methylpropylidene bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels required for industrial applications .
化学反応の分析
Types of Reactions
3-(2-Methylpropylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
3-(2-Methylpropylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable complexes with metal ions.
作用機序
The mechanism of action of 3-(2-Methylpropylidene)pentane-2,4-dione involves its ability to form enolate ions, which can participate in various nucleophilic addition and substitution reactions. The enolate form is stabilized by resonance, allowing it to react with electrophiles efficiently. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
類似化合物との比較
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the 2-methylpropylidene group.
3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropylidene group.
3-Propylpentane-2,4-dione: Contains a propyl group at the third carbon.
Uniqueness
3-(2-Methylpropylidene)pentane-2,4-dione is unique due to the presence of the 2-methylpropylidene group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex and diverse chemical structures .
特性
CAS番号 |
53839-25-1 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-(2-methylpropylidene)pentane-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)5-9(7(3)10)8(4)11/h5-6H,1-4H3 |
InChIキー |
PFDCJCSHDXDZRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


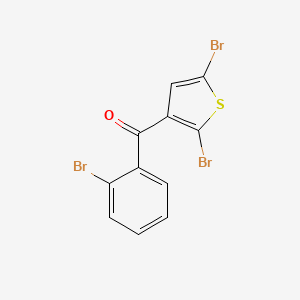
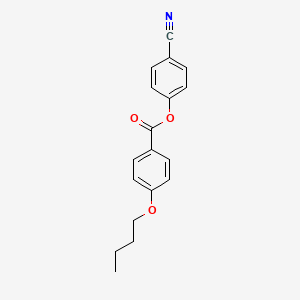
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
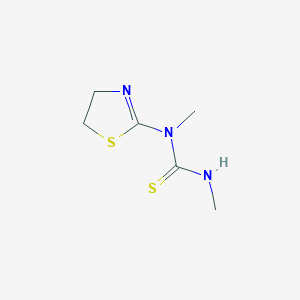
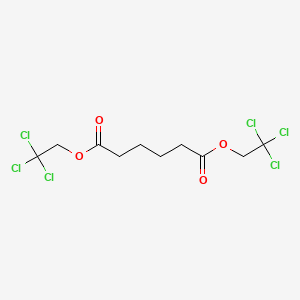

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

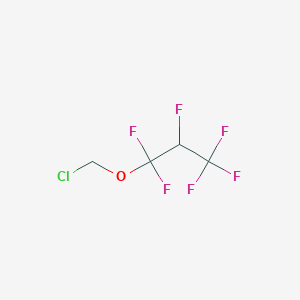
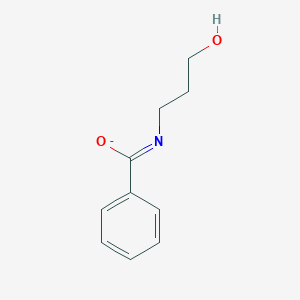
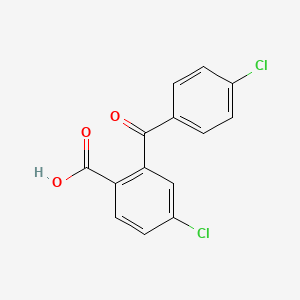
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
